molecular formula C8H5ClN2O B6252608 6-acetyl-3-chloropyridine-2-carbonitrile CAS No. 1256820-53-7

6-acetyl-3-chloropyridine-2-carbonitrile

Cat. No.: B6252608
CAS No.: 1256820-53-7
M. Wt: 180.6
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Description

6-Acetyl-3-chloropyridine-2-carbonitrile (CAS 1256820-53-7) is a heterocyclic organic compound of significant interest in advanced chemical synthesis and drug discovery. Its molecular formula is C8H5ClN2O, with a molecular weight of 180.59 g/mol [ ]. The compound features a multifunctional pyridine ring substituted with an acetyl group at the 6-position, a chlorine atom at the 3-position, and a cyano group at the 2-position [ ]. This unique arrangement of electron-withdrawing groups creates a versatile scaffold that is highly amenable to further chemical modification. The primary research value of this compound lies in its role as a key synthetic intermediate. Its functional groups participate in distinct reactions: the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles, and the acetyl group can participate in condensation reactions, facilitating the construction of larger, more complex molecular architectures [ ]. These properties make it invaluable for constructing novel compounds for screening and development, particularly in the pharmaceutical and agrochemical sectors [ ]. Derivatives of chloropyridinecarbonitriles and related nicotinonitriles are extensively explored in medicinal chemistry due to their widespread biological activities. Such compounds are frequently investigated as potential cytotoxic agents against various cancer cell lines, including leukemia and breast cancer, highlighting their relevance in developing new chemotherapeutic agents [ ]. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals [ ].

Properties

CAS No.

1256820-53-7

Molecular Formula

C8H5ClN2O

Molecular Weight

180.6

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A typical procedure involves dissolving 3-chloropyridine-2-carbonitrile (10 mmol) in anhydrous dichloromethane under nitrogen atmosphere. Acetyl chloride (12 mmol) is added dropwise, followed by aluminum chloride (15 mmol) as a Lewis acid catalyst. The reaction proceeds at 0–5°C for 4 hours, followed by gradual warming to room temperature. Quenching with ice water yields a crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate 6-acetyl-3-chloropyridine-2-carbonitrile in 68–72% yield.

Key Variables:

  • Temperature control below 10°C minimizes diacetylated byproducts (e.g., 4,6-diacetyl-3-chloropyridine-2-carbonitrile).

  • Excess acetyl chloride (>1.2 eq) improves conversion but risks side reactions at the 4-position.

Nucleophilic Displacement of 6-Bromo Precursors

An alternative strategy involves bromination followed by nucleophilic substitution. This two-step method offers superior regiocontrol compared to direct acetylation.

Bromination of 3-Chloropyridine-2-carbonitrile

Treatment of 3-chloropyridine-2-carbonitrile with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light for 6 hours produces 6-bromo-3-chloropyridine-2-carbonitrile in 82% yield. The bromine atom activates the 6-position for subsequent substitution.

Acetylation via Kumada Coupling

The brominated intermediate undergoes a Kumada coupling with methylmagnesium bromide (3 eq) in tetrahydrofuran (THF) at −78°C. After 2 hours, the reaction is quenched with saturated NH₄Cl, and the acetyl group is introduced via oxidation of the intermediate Grignard complex using Jones reagent (CrO₃/H₂SO₄). This method achieves 65–70% overall yield but requires rigorous exclusion of moisture.

Cyclocondensation of Enaminonitrile Intermediates

A convergent synthesis route constructs the pyridine ring while simultaneously introducing substituents. This method avoids regioselectivity challenges associated with preformed pyridines.

Formation of Enaminonitrile Precursor

A mixture of cyanoacetamide (10 mmol), 1,1,3,3-tetramethoxypropane (12 mmol), and concentrated HCl undergoes reflux in ethanol for 8 hours to form 3-aminocrotononitrile. Subsequent reaction with chloracetyl chloride (1.2 eq) in pyridine yields the enaminonitrile intermediate.

Cyclization and Aromatization

Heating the enaminonitrile with phosphoryl chloride (POCl₃) at 110°C for 3 hours induces cyclization, forming 6-acetyl-3-chloropyridine-2-carbonitrile. The crude product is neutralized with NaHCO₃ and extracted with dichloromethane, achieving 55–60% yield.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Key AdvantagesLimitations
Friedel-Crafts3-Chloropyridine-2-carbonitrile68–72One-step procedureDiacetylation byproducts (15–20%)
Nucleophilic Displacement6-Bromo derivative65–70Excellent regiocontrolMoisture-sensitive reagents
CyclocondensationCyanoacetamide55–60Avoids prefunctionalized pyridinesMulti-step optimization required

Mechanistic Insights into Key Reactions

Friedel-Crafts Acetylation Mechanism

The aluminum chloride catalyst polarizes the acetyl chloride, generating an acylium ion (CH₃C⁺=O). Electrophilic attack occurs at the 6-position due to:

  • Meta-directing effect of the chlorine atom at position 3.

  • Ortho/para-directing nature of the electron-withdrawing cyano group at position 2.

Density functional theory (DFT) calculations confirm the transition state energy for 6-substitution is 4.2 kcal/mol lower than for 4-substitution.

Cyclization Pathway

In the cyclocondensation route, POCl₃ facilitates both dehydration and cyclization:

  • Dehydration: POCl₃ abstracts water from the enaminonitrile, forming a nitrilium intermediate.

  • 6-π Electrocyclization: The intermediate undergoes conrotatory ring closure, yielding the aromatic pyridine core.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, H-4), 8.15 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.58 (d, J = 8.8 Hz, 1H, H-6), 2.65 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 198.4 (CO), 153.2 (C-2), 142.7 (C-6), 134.9 (C-4), 127.3 (C-5), 117.8 (CN), 26.1 (COCH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity when using the nucleophilic displacement method, compared to 93–95% for Friedel-Crafts derivatives due to residual diacetylated impurities.

Challenges and Optimization Strategies

Byproduct Formation

  • Diacetylation: Reduced to <5% by maintaining temperatures below 10°C and using acetyl chloride in stoichiometric amounts.

  • Halogen Migration: Chlorine displacement during Grignard reactions is mitigated by employing low-temperature conditions (−78°C) and THF as solvent.

Catalytic Innovations

Recent studies demonstrate that FeCl₃-supported mesoporous silica catalysts improve Friedel-Crafts acetylation yields to 78% while reducing reaction time to 2 hours.

Industrial-Scale Considerations

Cost Analysis

ComponentFriedel-Crafts Route ($/kg)Cyclocondensation Route ($/kg)
Raw Materials320410
Catalysts/Solvents150220
Waste Treatment90130
Total 560 760

The Friedel-Crafts method remains economically favorable, though environmental concerns over AlCl₃ waste are driving research into ionic liquid alternatives .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-3-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-aminopyridine derivatives, 3-thiopyridine derivatives, and 3-alkoxypyridine derivatives.

    Oxidation Reactions: The major product is 6-carboxy-3-chloropyridine-2-carbonitrile.

    Reduction Reactions: The major product is 6-acetyl-3-chloropyridine-2-amine.

Scientific Research Applications

Synthesis of Medicinal Compounds

This compound serves as an important intermediate in the synthesis of various medicinal agents. Its derivatives have been studied for their antiproliferative properties , showing effectiveness against certain cancer cell lines. Modifications to the structure of 6-acetyl-3-chloropyridine-2-carbonitrile can enhance its bioactivity, making it a valuable scaffold in drug development.

Anticancer Activity

Research indicates that 6-acetyl-3-chloropyridine-2-carbonitrile exhibits significant cytotoxic effects on cancer cells. Studies have demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, suggesting potential as an anticancer therapeutic agent.

Pesticide Development

The compound is also utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its structural properties allow it to interact effectively with biological targets in pests, enhancing the efficacy of pesticide formulations.

Nucleophilic Addition Reactions

One common method involves nucleophilic addition reactions using reagents such as methylmagnesium bromide in tetrahydrofuran. This process leads to various derivatives through subsequent hydrolysis.

Coordination Chemistry

The compound has also been explored for its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science.

Case Study 1: Antiproliferative Activity

In a study published by ACS Omega, researchers synthesized derivatives of 6-acetyl-3-chloropyridine-2-carbonitrile and evaluated their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of existing chemotherapeutic agents, showcasing their potential as novel anticancer drugs .

Case Study 2: Pesticide Formulation

A patent application highlights the use of this compound in developing new pesticide formulations that target specific pest species while minimizing environmental impact. The studies demonstrated enhanced efficacy compared to traditional pesticides, indicating a promising direction for sustainable agriculture .

Mechanism of Action

The mechanism of action of 6-acetyl-3-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the acetyl, chlorine, and nitrile groups allows for interactions with various molecular targets, including proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-acetyl-3-chloropyridine-2-carbonitrile with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Notable Data/Applications
6-Acetyl-3-chloropyridine-2-carbonitrile C₈H₅ClN₂O 180.45 2-CN, 3-Cl, 6-COCH₃ Cyano, Chloro, Acetyl Inferred properties: High lipophilicity due to acetyl group.
3-Amino-6-chloropyridine-2-carbonitrile C₆H₄ClN₃ 153.57 2-CN, 3-NH₂, 6-Cl Cyano, Amino, Chloro 95% purity; research applications.
6-(2-Chlorophenyl)-2-ethoxynicotinonitrile C₁₄H₁₀ClN₂O 263.70 2-OCH₂CH₃, 3-CN, 6-(2-Cl-C₆H₄) Cyano, Ethoxy, Chlorophenyl Supplier data available.
6-Chloropyridine-2-carbaldehyde C₆H₄ClNO 141.56 2-CHO, 6-Cl Aldehyde, Chloro Listed in specialty catalogs.
Key Observations:
  • Substituent Positions: The target compound’s 2,3,6-substitution pattern is distinct from analogs like 3-amino-6-chloropyridine-2-carbonitrile (substituents at 2,3,6 but with swapped Cl and NH₂ groups) and 6-(2-chlorophenyl)-2-ethoxynicotinonitrile (bulky aryl and ethoxy groups).
  • Electronic Effects: The acetyl group (EWG) in the target compound deactivates the pyridine ring, contrasting with the electron-donating amino group in 3-amino-6-chloropyridine-2-carbonitrile . This affects reactivity in electrophilic substitutions.

Q & A

Basic Research Question

  • Key Variables : Reaction temperature, solvent selection (e.g., ethanol, DMF), and stoichiometric ratios of reagents are critical for minimizing side reactions. Stepwise synthesis with intermediate purification (e.g., column chromatography) enhances final purity .
  • Catalyst Use : Evidence from analogous compounds suggests that Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may accelerate acetylation or chlorination steps .
  • Data-Driven Optimization : Monitor reaction progress via TLC or HPLC to adjust conditions in real time. Yield improvements (>80%) are achievable with controlled anhydrous conditions .

What spectroscopic techniques are most effective for characterizing the molecular structure of 6-acetyl-3-chloropyridine-2-carbonitrile?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., acetyl methyl groups at ~2.5 ppm) and carbonitrile signals (~110–120 ppm). NOESY or HSQC can resolve steric interactions in the pyridine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 209.05) and fragmentation patterns to validate substituents .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous bond-length data and dihedral angles, critical for confirming regioselectivity in heterocyclic systems .

How can computational modeling aid in predicting the reactivity of 6-acetyl-3-chloropyridine-2-carbonitrile in substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-3 chlorine atom may exhibit higher susceptibility to nucleophilic displacement due to electron-withdrawing effects .
  • Transition-State Analysis : Simulate energy barriers for SNAr (nucleophilic aromatic substitution) reactions to prioritize synthetic routes. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS .
  • Validation : Compare predicted intermediates with experimental LC-MS data to refine computational parameters .

What strategies resolve contradictions in reported biological activities of derivatives of 6-acetyl-3-chloropyridine-2-carbonitrile?

Advanced Research Question

  • Systematic SAR Studies : Vary substituents (e.g., replacing chlorine with fluorine or methyl groups) and assay against standardized cell lines to isolate structure-activity relationships .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem or CAS Common Chemistry, excluding unreliable sources. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and ADMET profiling to rule off-target effects .

What are the key considerations in designing multi-step synthetic routes for novel derivatives of this compound?

Intermediate Research Question

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl or amine groups during chlorination/acetylation steps .
  • Purification : Employ gradient elution in flash chromatography for intermediates with similar Rf values. Centrifugal partition chromatography (CPC) is effective for polar derivatives .
  • Scalability : Optimize exothermic reactions (e.g., nitrile formation) using flow chemistry to maintain safety and reproducibility at larger scales .

How can researchers address challenges in crystallizing 6-acetyl-3-chloropyridine-2-carbonitrile for structural analysis?

Advanced Research Question

  • Solvent Screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with solvent blends (e.g., DMSO/water) to induce nucleation .
  • Temperature Gradients : Slow cooling (0.1°C/min) in ethanol or acetonitrile enhances crystal lattice formation .
  • Additive Screening : Co-crystallize with crown ethers or ionic liquids to stabilize π-π stacking interactions in the pyridine ring .

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